Isothymusin

Description

Properties

IUPAC Name |

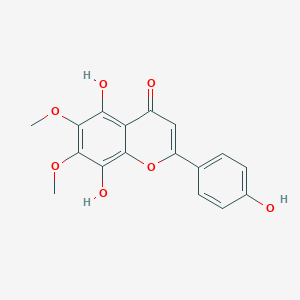

5,8-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-16-13(20)12-10(19)7-11(8-3-5-9(18)6-4-8)24-15(12)14(21)17(16)23-2/h3-7,18,20-21H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODGQWWTJYDCLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98755-25-0 |

Source

|

| Record name | Isothymusin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098755250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Isothymusin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothymusin, a dimethoxy-trihydroxy flavone, has garnered significant interest within the scientific community for its potent antioxidant and anti-proliferative properties. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its discovery, natural origins, and mechanisms of action. Detailed experimental methodologies for its extraction and analysis are presented, alongside a quantitative summary of its biological activities. Furthermore, this guide visualizes the key signaling pathways influenced by this compound, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Characterization

While a definitive primary publication detailing the initial isolation and naming of this compound remains elusive in publicly accessible literature, its presence and structure have been characterized in several studies focusing on the phytochemical analysis of various plant species. This compound is chemically identified as 5,8-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one . Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₇H₁₄O₇ |

| Molecular Weight | 330.29 g/mol |

| CAS Number | 98755-25-0 |

| Chemical Class | Flavonoid (Flavone) |

Natural Sources

This compound has been identified as a natural constituent in a variety of plant species. The primary sources reported in the literature are summarized below.

| Plant Species | Family | Plant Part | Reference(s) |

| Ocimum sanctum (Holy Basil) | Lamiaceae | Leaves | [1][2][3][4] |

| Limnophila geoffrayi | Plantaginaceae | Aerial Parts | [5] |

| Prunus cerasus (Sour Cherry) | Rosaceae | - | [6] |

| Isodon eriocalyx | Lamiaceae | - | [6] |

| Balsamorhiza macrophylla | Asteraceae | - | - |

Experimental Protocols

General Extraction and Isolation of this compound from Ocimum sanctum

Methodology Details:

-

Plant Material: Fresh leaves of Ocimum sanctum are collected, washed, and air-dried at room temperature. The dried leaves are then ground into a fine powder.[2]

-

Extraction: The powdered plant material is subjected to maceration with 95% ethanol at room temperature for a period of two weeks. The resulting extract is filtered to remove solid residues.[2]

-

Concentration: The filtered ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.[2]

-

Fractionation: The crude extract is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of solvents of increasing polarity, such as n-hexane, chloroform, and methanol, to separate the components based on their polarity.

-

Purification: Fractions are monitored by Thin Layer Chromatography (TLC). Those containing this compound are pooled and further purified using High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[1]

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound in plant extracts.

-

Column: C18 column (e.g., 5 µm particle size, 250 x 4.6 mm).[1]

-

Mobile Phase: A gradient system of acetonitrile and water is typically used.[1]

-

Flow Rate: Approximately 0.5 mL/min.[1]

-

Detection: UV detection at 290 nm.[1]

-

Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using a pure this compound standard.

Biological Activity and Mechanism of Action

This compound exhibits significant anti-inflammatory and anti-cancer properties. Its primary mechanism of action involves the inhibition of two key enzymes in the inflammatory pathway: cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Inhibition of COX-2 and 5-LOX

This compound has been shown to inhibit the enzymatic activity of both COX-2 and 5-LOX. This dual inhibition is a noteworthy characteristic, as it allows for the simultaneous blockade of the production of both prostaglandins and leukotrienes, which are key mediators of inflammation and are implicated in carcinogenesis.

| Target Enzyme | Effect of this compound | Reference(s) |

| Cyclooxygenase-2 (COX-2) | Inhibition | [7] |

| 5-Lipoxygenase (5-LOX) | Inhibition | [7] |

Signaling Pathways

The inhibitory action of this compound on COX-2 and 5-LOX disrupts the arachidonic acid cascade, leading to a reduction in the synthesis of pro-inflammatory eicosanoids.

By inhibiting COX-2, this compound reduces the synthesis of prostaglandins, which are involved in promoting inflammation, pain, and fever, and have been shown to contribute to tumor growth.[8] Similarly, by inhibiting 5-LOX, this compound decreases the production of leukotrienes, which are potent chemoattractants for inflammatory cells and can also promote cancer cell proliferation.[9]

Anti-Cancer Effects

The anti-proliferative activity of this compound has been demonstrated in various cancer cell lines. This effect is largely attributed to its inhibition of the COX-2 and 5-LOX pathways. Additionally, some studies suggest that this compound may also modulate other signaling pathways involved in cancer progression, such as the NF-κB pathway.[10][11][12][13][14]

Future Directions

This compound presents a promising scaffold for the development of novel anti-inflammatory and anti-cancer agents. Future research should focus on:

-

Elucidating the definitive discovery and biosynthetic pathway of this compound.

-

Developing and optimizing a standardized protocol for its large-scale isolation and purification.

-

Conducting in-depth studies to fully characterize its mechanism of action and identify additional molecular targets.

-

Synthesizing and evaluating this compound analogs to improve its potency, selectivity, and pharmacokinetic properties.

-

Performing preclinical and clinical studies to assess its therapeutic potential in various inflammatory diseases and cancers.

Conclusion

This compound is a naturally occurring flavonoid with significant therapeutic potential. Its ability to dually inhibit COX-2 and 5-LOX makes it a compelling candidate for further investigation in the development of new treatments for a range of diseases. This technical guide provides a foundational understanding of this compound for researchers and professionals, aiming to stimulate further exploration into this promising natural product.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Ethanolic Extract of Ocimum sanctum Leaves Reduced Invasion and Matrix Metalloproteinase Activity of Head and Neck Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journal.waocp.org [journal.waocp.org]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclooxygenase isozymes: the biology of prostaglandin synthesis and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of NF-κB translocation by curcumin analogs induces G0/G1 arrest and downregulates thymidylate synthase in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | ST08 Altered NF-κB Pathway in Breast Cancer Cells In Vitro as Revealed by miRNA-mRNA Analysis and Enhanced the Effect of Cisplatin on Tumour Reduction in EAC Mouse Model [frontiersin.org]

- 14. Inhibition of the PI3K/AKT-NF-κB pathway with curcumin enhanced radiation-induced apoptosis in human Burkitt's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hypothesized Biosynthesis of Isothymusin in Ocimum sanctum: A Technical Guide for Researchers

For Immediate Release

This whitepaper outlines a scientifically grounded, hypothesized biosynthetic pathway for Isothymusin, a flavonoid found in Ocimum sanctum (Holy Basil). Due to the current lack of direct research on this compound's biosynthesis, this guide leverages established knowledge of related compounds, particularly the well-studied phenolic monoterpenes thymol and carvacrol, within the Lamiaceae family. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing a theoretical framework and actionable experimental protocols to elucidate this pathway.

Introduction

Ocimum sanctum L., revered in traditional medicine, is a rich source of bioactive secondary metabolites, including flavonoids and terpenoids. Among these, this compound, a methylated flavone, has been identified.[1][2] While the biosynthesis of many terpenoids in the Lamiaceae family is well-documented, the specific pathway leading to this compound in O. sanctum remains uninvestigated. This guide proposes a putative pathway by drawing parallels with the known biosynthesis of thymol and carvacrol, structurally related monoterpenoids.[3][4][5] Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of this potentially valuable compound.

Proposed Biosynthesis Pathway of this compound

The proposed biosynthesis of this compound in Ocimum sanctum is conceptualized as a multi-step process originating from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), generated via the methylerythritol phosphate (MEP) pathway in the plastids. The pathway is hypothesized to proceed through the formation of a monoterpene backbone, followed by aromatic ring formation and subsequent modifications.

Upstream Pathway: The MEP Pathway

The initial steps of this compound biosynthesis are believed to follow the conserved MEP pathway, which supplies the five-carbon building blocks for all monoterpenes.

Core Monoterpene Biosynthesis and Aromatization

Following the synthesis of Geranyl Diphosphate (GPP), the pathway diverges to form the characteristic monoterpene skeletons. Based on the biosynthesis of thymol and carvacrol, a similar route is proposed for the precursor of this compound.[3][4][5]

Final Steps to this compound

The final steps in the biosynthesis of this compound would involve the modification of the thymol or a related precursor, likely through the action of specific hydroxylases, isomerases, and methyltransferases to yield the final flavone structure. The exact sequence and intermediates are yet to be determined.

Experimental Protocols

To validate the hypothesized pathway, a series of experiments are proposed. These protocols are based on standard methodologies used in the study of plant secondary metabolism.

Identification and Quantification of Intermediates

This protocol outlines the extraction and analysis of metabolites from O. sanctum to identify and quantify the proposed intermediates.

Methodology:

-

Plant Material: Fresh leaf and stem tissues of Ocimum sanctum will be collected and immediately flash-frozen in liquid nitrogen to quench metabolic activity.

-

Extraction: Metabolites will be extracted using a two-phase methanol/chloroform/water extraction method. The polar and non-polar phases will be collected separately.

-

Analysis: The extracts will be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile compounds (e.g., γ-terpinene, p-cymene, thymol) and Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile compounds (e.g., this compound and potential glycosylated intermediates).

-

Quantification: Absolute quantification will be performed using authentic standards for known compounds. For unknown intermediates, relative quantification will be used.

Enzyme Assays and Characterization

This protocol describes the methods for identifying and characterizing the enzymes involved in the hypothesized pathway.

Methodology:

-

Candidate Gene Identification: Putative genes for terpene synthases, cytochrome P450s, and methyltransferases will be identified from a transcriptome database of O. sanctum based on homology to known enzymes.

-

Gene Cloning and Expression: Candidate genes will be cloned into an expression vector (e.g., pET-28a) and heterologously expressed in E. coli or yeast (Saccharomyces cerevisiae).

-

Protein Purification: Recombinant proteins will be purified using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assays: In vitro assays will be performed by incubating the purified enzyme with the putative substrate (e.g., GPP for terpene synthases, p-cymene for P450s) and necessary co-factors.

-

Product Identification: The reaction products will be extracted and identified using GC-MS or LC-MS.

Gene Expression Analysis

This protocol aims to correlate the expression of candidate genes with the production of this compound.

Methodology:

-

RNA Extraction: Total RNA will be extracted from different tissues of O. sanctum (leaf, stem, root, flower) and from plants at different developmental stages.

-

cDNA Synthesis: First-strand cDNA will be synthesized from the total RNA using a reverse transcriptase.

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of candidate genes will be quantified using qRT-PCR with gene-specific primers. A housekeeping gene (e.g., actin) will be used as an internal control.

-

Correlation Analysis: The gene expression data will be correlated with the metabolite data to identify genes whose expression patterns match the accumulation of this compound and its proposed intermediates.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be expected from the proposed experiments. These tables are for illustrative purposes to guide researchers in their data presentation.

Table 1: Hypothetical Concentrations of Key Metabolites in O. sanctum Tissues

| Metabolite | Leaf (µg/g FW) | Stem (µg/g FW) | Root (µg/g FW) |

| γ-Terpinene | 15.2 ± 2.1 | 5.8 ± 0.9 | Not Detected |

| p-Cymene | 25.6 ± 3.5 | 9.1 ± 1.2 | Not Detected |

| Thymol | 8.3 ± 1.1 | 2.5 ± 0.4 | Not Detected |

| This compound | 42.7 ± 5.9 | 12.4 ± 1.8 | Not Detected |

Table 2: Hypothetical Kinetic Parameters of a Putative γ-Terpinene Synthase

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Geranyl Diphosphate (GPP) | 5.8 ± 0.7 | 0.21 ± 0.03 | 3.6 x 104 |

| Farnesyl Diphosphate (FPP) | > 500 | < 0.01 | - |

Table 3: Hypothetical Relative Gene Expression of a Candidate Cytochrome P450

| Tissue | Relative Expression Level (to Actin) |

| Young Leaf | 1.0 ± 0.1 |

| Mature Leaf | 3.2 ± 0.4 |

| Stem | 0.8 ± 0.1 |

| Root | Not Detected |

| Flower | 2.5 ± 0.3 |

Conclusion

This technical guide provides a comprehensive theoretical framework and a set of actionable experimental protocols for the elucidation of the this compound biosynthetic pathway in Ocimum sanctum. By leveraging knowledge from related pathways and employing standard molecular and biochemical techniques, researchers can systematically investigate and validate the proposed steps. The successful characterization of this pathway will not only contribute to the fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this compound for potential pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiproliferative Activity of (-)-Rabdosiin Isolated from Ocimum sanctum L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-cha… [ouci.dntb.gov.ua]

- 5. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthetic Routes for Isothymusin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothymusin (5,8-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one) is a naturally occurring flavone found in plants such as Ocimum sanctum and Limnophila geoffrayi. It has garnered significant interest within the scientific community due to its potential as an inhibitor of cancer cell proliferation. Preclinical studies have indicated its activity against various cancer cell lines, suggesting its potential as a phytochemical lead for the development of novel anticancer agents. This document outlines proposed synthetic routes for this compound, providing detailed protocols based on established methodologies for flavone synthesis, as a direct total synthesis has not been prominently reported in the literature. The presented pathways are designed to be robust and adaptable for the synthesis of this compound and its analogues for further investigation.

Chemical Structure

Figure 1. Chemical Structure of this compound.

Proposed Synthetic Routes

Two primary retrosynthetic strategies are proposed for the synthesis of this compound, leveraging well-established flavonoid synthesis reactions: the Baker-Venkataraman rearrangement and a chalcone cyclization route.

Route 1: Synthesis via Baker-Venkataraman Rearrangement

This route is a classical and highly effective method for the formation of the flavone core. The key steps involve the formation of a 1,3-diketone intermediate via the Baker-Venkataraman rearrangement, followed by an acid-catalyzed cyclization.

Retrosynthetic Analysis:

Caption: Retrosynthetic analysis of this compound via the Baker-Venkataraman rearrangement.

Experimental Protocol:

Step 1: Synthesis of 2-Hydroxy-3,4-dimethoxy-5,8-dibenzyloxyacetophenone (Protected Acetophenone)

A suitably protected 2-hydroxyacetophenone is the key starting material for the A-ring of this compound. The synthesis would commence from a commercially available, appropriately substituted benzene derivative, followed by Friedel-Crafts acylation. Protecting groups such as benzyl (Bn) are recommended for the hydroxyl groups to prevent unwanted side reactions.

Step 2: Esterification to form 2-(4-(benzyloxy)benzoyl)oxy)-3,4-dimethoxy-5,8-dibenzyloxyacetophenone (Ester Intermediate)

The protected acetophenone is esterified with a protected 4-hydroxybenzoyl chloride.

-

Materials:

-

Protected 2-hydroxyacetophenone derivative

-

4-(Benzyloxy)benzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

-

Procedure:

-

Dissolve the protected 2-hydroxyacetophenone (1.0 eq) in anhydrous DCM.

-

Add anhydrous pyridine (1.2 eq) to the solution and cool to 0 °C.

-

Slowly add a solution of 4-(benzyloxy)benzoyl chloride (1.1 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

-

Step 3: Baker-Venkataraman Rearrangement to form the 1,3-Diketone

The ester intermediate undergoes an intramolecular acyl migration in the presence of a base to yield the 1,3-diketone.

-

Materials:

-

Ester intermediate from Step 2

-

Potassium hydroxide (KOH) or Sodium hydride (NaH)

-

Pyridine (anhydrous) or Tetrahydrofuran (THF, anhydrous)

-

-

Procedure:

-

Dissolve the ester intermediate (1.0 eq) in anhydrous pyridine or THF.

-

Add powdered KOH (3.0 eq) or NaH (1.5 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold 1 M HCl to neutralize.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to obtain the crude 1,3-diketone.

-

Step 4: Cyclization and Deprotection to this compound

The 1,3-diketone is cyclized under acidic conditions, followed by the removal of the protecting groups to yield this compound.

-

Materials:

-

1,3-Diketone from Step 3

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas or a hydrogen donor (e.g., ammonium formate)

-

Methanol or Ethanol

-

-

Procedure (Cyclization):

-

Dissolve the crude 1,3-diketone (1.0 eq) in glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to 80-100 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry. This yields the protected this compound.

-

-

Procedure (Deprotection):

-

Dissolve the protected this compound in methanol or ethanol.

-

Add 10% Pd/C catalyst.

-

Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) at room temperature until deprotection is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Quantitative Data (Illustrative)

| Step | Reaction | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Esterification | Protected Acetophenone, Protected Benzoyl Chloride, Pyridine | DCM | 12-16 | RT | 85-95 |

| 2 | Baker-Venkataraman | Ester Intermediate, KOH | Pyridine | 4-6 | RT | 70-85 |

| 3 | Cyclization | 1,3-Diketone, H₂SO₄ | Acetic Acid | 2-4 | 100 | 80-90 |

| 4 | Deprotection | Protected this compound, H₂, Pd/C | Methanol | 6-12 | RT | 90-98 |

| Note: Yields are illustrative and based on similar reported flavone syntheses. |

Route 2: Synthesis via Chalcone Cyclization

This route involves the initial formation of a chalcone intermediate through a Claisen-Schmidt condensation, followed by an oxidative cyclization to form the flavone ring.

Retrosynthetic Analysis:

Caption: Retrosynthetic analysis of this compound via a chalcone intermediate.

Experimental Protocol:

Step 1: Synthesis of 2-Hydroxy-3,4-dimethoxy-5,8-dibenzyloxyacetophenone (Protected Acetophenone)

This step is identical to Step 1 in Route 1.

Step 2: Claisen-Schmidt Condensation to form the Chalcone

The protected acetophenone is condensed with a protected 4-hydroxybenzaldehyde in the presence of a strong base.

-

Materials:

-

Protected 2-hydroxyacetophenone derivative

-

4-(Benzyloxy)benzaldehyde

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol

-

-

Procedure:

-

Dissolve the protected 2-hydroxyacetophenone (1.0 eq) and 4-(benzyloxy)benzaldehyde (1.1 eq) in ethanol.

-

Add a concentrated aqueous solution of KOH or NaOH (e.g., 50%).

-

Stir the mixture vigorously at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Collect the precipitated chalcone by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 3: Oxidative Cyclization to form the Flavone

The chalcone is cyclized to the flavone using an oxidizing agent, commonly iodine in a high-boiling solvent.

-

Materials:

-

Chalcone from Step 2

-

Iodine (I₂)

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

Dissolve the chalcone (1.0 eq) in DMSO.

-

Add a catalytic amount of iodine (0.1 eq).

-

Heat the reaction mixture to 120-140 °C for 4-8 hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into a solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to obtain the protected this compound.

-

Step 4: Deprotection to this compound

This step is identical to Step 4 in Route 1.

Quantitative Data (Illustrative)

| Step | Reaction | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Claisen-Schmidt | Protected Acetophenone, Protected Benzaldehyde, KOH | Ethanol | 24-48 | RT | 60-80 |

| 2 | Oxidative Cyclization | Chalcone, I₂ | DMSO | 4-8 | 130 | 70-85 |

| 3 | Deprotection | Protected this compound, H₂, Pd/C | Methanol | 6-12 | RT | 90-98 |

| Note: Yields are illustrative and based on similar reported flavone syntheses. |

Signaling Pathways and Experimental Workflows

General Workflow for this compound Synthesis and Biological Evaluation

Caption: General workflow from synthesis to biological evaluation of this compound.

Disclaimer: The synthetic routes and experimental protocols described in this document are proposed based on established chemical principles and analogous reactions. These protocols have not been experimentally validated for the specific synthesis of this compound and should be adapted and optimized by qualified researchers in a laboratory setting. All chemical manipulations should be performed with appropriate safety precautions.

Application Notes and Protocols: Isothymusin In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vitro effects of isothymusin on various cell lines and detailed protocols for assessing its biological activity. This compound, a dimethoxy, trihydroxy flavone found in plants like Ocimum sanctum, has demonstrated potential as an anticancer agent by inhibiting cell proliferation and enzymes associated with cancer progression.[1][2]

Data Presentation

Table 1: Summary of this compound's In Vitro Antiproliferative Activity

| Cell Line Type | Effect on Proliferation | Assay(s) Used | Reference |

| Leukemia | >50% inhibition | MTT, Neutral Red Uptake, Sulforhodamine-B | [1][2] |

| Colon Cancer | >50% inhibition | MTT, Neutral Red Uptake, Sulforhodamine-B | [1][2] |

| Skin Cancer | >50% inhibition | MTT, Neutral Red Uptake, Sulforhodamine-B | [1][2] |

| Breast Cancer | >50% inhibition | MTT, Neutral Red Uptake, Sulforhodamine-B | [1][2] |

| Prostate Cancer | Moderate inhibition (up to 48%) | Not specified | [1][2] |

| Kidney Cancer | Moderate inhibition (up to 48%) | Not specified | [1][2] |

| Lung Cancer | Moderate inhibition (up to 48%) | Not specified | [1][2] |

| Hepatic Cancer | Moderate inhibition (up to 48%) | Not specified | [1][2] |

| Breast Adenocarcinoma | Moderate inhibition (up to 48%) | Not specified | [1][2] |

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through the inhibition of key enzymes and proliferation markers involved in cancer promotion and progression.[1][2] A diagram illustrating these inhibitory actions is provided below.

References

Application Notes and Protocols for the Spectroscopic Characterization of Isothymusin

A Note on the Chemical Nature of Isothymusin: Initial clarification is crucial for the accurate application of spectroscopic methods. This compound is not a peptide but a flavone, a class of naturally occurring small molecules with a characteristic three-ring phenolic structure. Specifically, its chemical name is 5,8-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one[1]. This distinction is vital as the spectroscopic techniques for characterizing small molecules differ significantly from those used for determining the primary, secondary, and tertiary structures of peptides.

UV-Visible (UV-Vis) Spectroscopy

Application Note: UV-Vis spectroscopy is a fundamental technique for analyzing flavonoids like this compound. The absorption of UV-visible light is dependent on the molecule's electronic structure, specifically its conjugated aromatic system. Flavonoids typically exhibit two major absorption bands in their UV-Vis spectra[2]. Band I, appearing at longer wavelengths (300-400 nm), corresponds to the B-ring cinnamoyl system. Band II, at shorter wavelengths (240-280 nm), is associated with the A-ring benzoyl system[2]. The precise position and intensity of these bands can provide valuable preliminary information about the oxygenation pattern and the nature of substituents on the flavonoid skeleton.

Protocol: UV-Vis Spectral Analysis of this compound

Objective: To determine the absorption maxima (λmax) of this compound in a suitable solvent.

Materials:

-

This compound sample

-

Spectroscopic grade ethanol or methanol

-

Quartz cuvettes (1 cm path length)

-

Double-beam UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in ethanol at a concentration of approximately 1 mg/mL. From this stock, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes.

-

Set the scanning wavelength range from 200 to 500 nm.

-

-

Blank Measurement: Fill a quartz cuvette with the solvent (ethanol) to be used for the sample. Place it in both the reference and sample holders and run a baseline correction.

-

Sample Measurement:

-

Rinse a second quartz cuvette with a small amount of the diluted this compound solution, then fill it.

-

Place the cuvette in the sample holder.

-

Initiate the scan.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for Band I and Band II.

-

Record the absorbance values at these maxima. The data can be used to calculate the molar extinction coefficient (ε) if the exact concentration is known, using the Beer-Lambert law (A = εcl).

-

Data Presentation:

| Spectroscopic Parameter | Observed Value |

| Solvent | Ethanol |

| Band I (λmax) | Expected in 300-400 nm range |

| Band II (λmax) | Expected in 240-280 nm range |

Infrared (IR) Spectroscopy

Application Note: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) groups, which are characteristic of its flavone structure. The position, shape, and intensity of the absorption bands provide a molecular fingerprint.

Protocol: FTIR Analysis of this compound

Objective: To obtain the infrared spectrum of this compound to identify its key functional groups.

Materials:

-

Dry this compound sample

-

FTIR grade Potassium Bromide (KBr)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Gently grind ~1-2 mg of the dry this compound sample with ~100-200 mg of dry KBr powder in an agate mortar. The mixture should be homogenous and have a fine, consistent texture.

-

Transfer the mixture to the pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or semi-transparent pellet.

-

-

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O vapor), which will be automatically subtracted from the sample spectrum.

-

Sample Spectrum:

-

Place the KBr pellet in the sample holder within the spectrometer.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Data Presentation:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3600-3200 | O-H stretching (phenolic hydroxyl groups) |

| ~1650 | C=O stretching (ketone in C-ring)[3] |

| ~1610-1500 | C=C stretching (aromatic rings) |

| ~1300-1000 | C-O stretching (ethers and phenols) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound.[4]

-

¹H-NMR: Provides information about the number, environment, and connectivity of hydrogen atoms (protons). Chemical shifts, integration, and coupling constants are key parameters.

-

¹³C-NMR: Provides information about the carbon skeleton of the molecule.[5]

-

2D-NMR (COSY, HMQC, HMBC): These experiments reveal correlations between nuclei. COSY (Correlation Spectroscopy) shows ¹H-¹H couplings. HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between ¹H and ¹³C atoms (over 2-3 bonds), which is crucial for piecing together the molecular structure[6].

Protocol: 1D and 2D NMR Analysis of this compound

Objective: To obtain detailed ¹H, ¹³C, and 2D-NMR spectra for the complete structural assignment of this compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆ or CD₃OD)

-

5 mm NMR tubes

-

NMR spectrometer (300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve the this compound sample in ~0.6-0.7 mL of the deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

-

Data Acquisition:

-

¹H-NMR: Acquire the proton spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C-NMR: Acquire the carbon spectrum. This requires more scans than ¹H-NMR due to the low natural abundance of ¹³C. A proton-decoupled sequence is standard.

-

2D-NMR: Run standard COSY, HMQC (or HSQC), and HMBC experiments using the spectrometer's predefined parameter sets. These experiments will take longer to acquire (from minutes to several hours).

-

-

Data Processing and Analysis:

-

Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra (e.g., to the residual solvent peak).

-

Integrate the peaks in the ¹H-NMR spectrum to determine proton ratios.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants in the ¹H spectrum.

-

Assign all signals in the ¹H and ¹³C spectra by systematically analyzing the correlations observed in the COSY, HMQC, and HMBC spectra.

-

Data Presentation:

Table: ¹³C-NMR Data for this compound (Literature data may be used for comparison) Data from PubChem CID 630253[1]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | Value |

| C-3 | Value |

| C-4 | Value |

| ... | ... |

Table: ¹H-NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) |

| H-3 | Value | s | 1H | - |

| H-2'/6' | Value | d | 2H | Value |

| H-3'/5' | Value | d | 2H | Value |

| ... | ... | ... | ... | ... |

Mass Spectrometry (MS)

Application Note: Mass spectrometry provides information on the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the fragments, which helps in structural elucidation by revealing how the molecule breaks apart[7]. For flavonoids, techniques like Electrospray Ionization (ESI) are common[8].

Protocol: LC-MS/MS Analysis of this compound

Objective: To determine the accurate mass, molecular formula, and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

HPLC-grade methanol and water

-

Formic acid

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (~1-10 µg/mL) in methanol/water (50:50) with 0.1% formic acid to promote ionization.

-

LC Separation (Optional but Recommended):

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Elute with a gradient of water (with 0.1% formic acid) and methanol (with 0.1% formic acid). This step purifies the sample before it enters the mass spectrometer.

-

-

Mass Spectrometry:

-

The eluent from the LC is directed into the ESI source of the mass spectrometer.

-

Full Scan MS: Acquire data in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Set the mass range to scan from m/z 100 to 500.

-

MS/MS: Set the instrument to perform data-dependent acquisition. The most intense ion from the full scan (the parent ion) is automatically selected, fragmented (e.g., via Collision-Induced Dissociation - CID), and the resulting fragment ions are analyzed.

-

-

Data Analysis:

-

Determine the accurate mass of the parent ion from the full scan spectrum and use it to calculate the molecular formula.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation of flavonoids often involves retro-Diels-Alder (RDA) reactions in the C-ring, providing structural information.

-

Data Presentation:

| Parameter | Value |

| Ionization Mode | ESI Positive/Negative |

| Molecular Formula | C₁₇H₁₄O₇ |

| Exact Mass | 330.07395 Da[1] |

| Observed [M+H]⁺ or [M-H]⁻ | m/z value |

| Major Fragment Ions (MS/MS) | List of m/z values |

Mandatory Visualizations

Molecular Mechanism of Action

This compound does not operate via a classical signaling pathway involving cell surface receptors in the manner of a peptide. Instead, as a small molecule, it exerts its biological effects by entering cells and inhibiting specific enzymes involved in cancer promotion and progression[9][10].

Caption: Mechanism of action of this compound inhibiting key enzymes in cancer cells.

Experimental Workflow

References

- 1. This compound | C17H14O7 | CID 630253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nveo.org [nveo.org]

- 3. ptfarm.pl [ptfarm.pl]

- 4. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. ukm.my [ukm.my]

- 7. researchgate.net [researchgate.net]

- 8. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]

- 9. This compound, a Potential Inhibitor of Cancer Cell Proliferation: An In Silico and In Vitro Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Neutral Red Uptake Assay for Isothymusin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the Neutral Red Uptake (NRU) assay to evaluate the cytotoxic and antiproliferative effects of Isothymusin, a dimethoxy, trihydroxy flavone found in plants like Ocimum sanctum.

Introduction to this compound and the Neutral Red Uptake Assay

This compound has been identified as a compound with potential anticancer properties, demonstrating radical scavenging and antiproliferative activities.[1] The Neutral Red Uptake (NRU) assay is a sensitive, quantitative, and cost-effective colorimetric method for assessing cell viability and cytotoxicity.[2][3] The principle of the assay is based on the ability of viable, healthy cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[2][3] The amount of dye absorbed is directly proportional to the number of viable cells. Consequently, a decrease in neutral red uptake is indicative of cell death or a reduction in cell proliferation.[1] This assay is particularly well-suited for screening the effects of compounds like this compound on various cancer cell lines.

Data Presentation

While specific dose-response data for this compound using the Neutral Red Uptake assay is not publicly available, existing research indicates its significant antiproliferative effects.[1] The following tables summarize the known qualitative effects and provide a template for presenting quantitative data from future NRU assays.

Table 1: Summary of Qualitative Antiproliferative Effects of this compound on Various Cancer Cell Lines

| Cell Line Category | Proliferation Inhibition | Reference |

| Leukemia | > 50% | [1] |

| Colon Cancer | > 50% | [1] |

| Skin Cancer | > 50% | [1] |

| Breast Cancer | > 50% | [1] |

| Prostate Cancer | Moderately affected (up to 48%) | [1] |

| Kidney Cancer | Moderately affected (up to 48%) | [1] |

| Lung Cancer | Moderately affected (up to 48%) | [1] |

| Hepatic Cancer | Moderately affected (up to 48%) | [1] |

| Breast Adenocarcinoma | Moderately affected (up to 48%) | [1] |

Table 2: Example of Quantitative Data Presentation for Neutral Red Uptake Assay with this compound (Hypothetical Data)

| This compound Concentration (µM) | Mean Absorbance (540 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.250 | 0.085 | 100 |

| 1 | 1.188 | 0.076 | 95 |

| 5 | 0.938 | 0.065 | 75 |

| 10 | 0.625 | 0.051 | 50 |

| 25 | 0.313 | 0.039 | 25 |

| 50 | 0.125 | 0.022 | 10 |

| 100 | 0.063 | 0.015 | 5 |

Experimental Protocols

The following is a detailed protocol for performing the Neutral Red Uptake assay to assess the cytotoxicity of this compound.

Materials and Reagents

-

This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

-

Selected cancer cell lines (e.g., leukemia, colon, skin, breast cancer cell lines)

-

Complete cell culture medium appropriate for the chosen cell line

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Neutral Red staining solution (e.g., 50 µg/mL in complete medium)

-

Destain solution (e.g., 50% ethanol, 1% acetic acid in distilled water)

-

96-well flat-bottom sterile cell culture plates

-

Microplate reader capable of measuring absorbance at 540 nm

Experimental Workflow Diagram

Caption: Workflow for the Neutral Red Uptake assay with this compound.

Step-by-Step Protocol

-

Cell Seeding:

-

Culture the selected cancer cell lines to about 80% confluency.

-

Trypsinize and resuspend the cells in complete culture medium.

-

Determine the cell density using a hemocytometer and adjust to the desired concentration.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

This compound Treatment:

-

On the following day, prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should cover a range to determine a dose-response curve.

-

Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock, e.g., DMSO) and a negative control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.

-

Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

Neutral Red Staining:

-

After the incubation period, remove the treatment medium from all wells.

-

Add 100 µL of pre-warmed Neutral Red staining solution to each well.

-

Incubate the plate for 2-3 hours at 37°C and 5% CO₂ to allow for dye uptake by viable cells.

-

-

Dye Extraction and Absorbance Measurement:

-

After incubation, carefully remove the Neutral Red staining solution.

-

Gently wash the cells with 150 µL of PBS to remove any unincorporated dye.

-

Add 150 µL of the destain solution to each well.

-

Place the plate on a shaker for 10 minutes to ensure complete solubilization of the dye from the lysosomes.

-

Measure the absorbance of each well at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot a dose-response curve with this compound concentration on the x-axis and % cell viability on the y-axis.

-

From the curve, determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell viability).

-

Mechanism of Action and Signaling Pathways

This compound exerts its antiproliferative effects by inhibiting key enzymes involved in inflammation and cancer progression, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[1] These enzymes are crucial in the arachidonic acid pathway, which produces prostaglandins and leukotrienes, potent mediators of inflammation and cell proliferation.

This compound's Impact on Pro-inflammatory and Proliferative Signaling

Caption: this compound inhibits COX-2 and 5-LOX, key enzymes in the arachidonic acid pathway.

By inhibiting COX-2 and 5-LOX, this compound can reduce the production of prostaglandins and leukotrienes, thereby mitigating inflammation and inhibiting the proliferation of cancer cells. This dual inhibitory action makes this compound a compound of interest for further investigation in cancer therapy. In addition to COX-2 and 5-LOX, this compound has been shown to inhibit other markers of cell proliferation, including cathepsin-D, dihydrofolate reductase, hyaluronidase, and ornithine-decarboxylase, further highlighting its multi-targeted antiproliferative potential.[1]

References

Application Notes and Protocols for the In Vivo Formulation of Isothymusin

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: All information provided is for research purposes only. Isothymusin is not for human consumption.[1][2]

Introduction: this compound as a Flavonoid

Initial research indicates that this compound is a dimethoxy, trihydroxy flavone, a type of flavonoid compound, and not a peptide.[3][4] Flavonoids are a class of polyphenolic compounds ubiquitously found in plants and are known for a variety of pharmacological activities.[5] this compound is naturally present in plants such as Ocimum sanctum (Holy Basil) and has demonstrated potential as an antioxidant and anti-proliferative agent in preclinical in vitro and in silico studies.[2][3][4]

The primary challenge in conducting in vivo studies with flavonoids like this compound is their generally low oral bioavailability, which can be attributed to poor water solubility, chemical instability, and rapid metabolism.[6][7] Therefore, appropriate formulation strategies are critical to enhance solubility and ensure adequate systemic exposure for evaluating its biological activity in animal models.

Properties of this compound

A summary of the key properties of this compound is presented in Table 1.

| Property | Description | Reference(s) |

| Chemical Name | 5,8-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one | [8] |

| Molecular Formula | C17H14O7 | [8] |

| Molecular Weight | 330.29 g/mol | [8] |

| Class | Flavone (a subclass of Flavonoids) | [8] |

| Source | Ocimum sanctum, Limnophilla geoffrayi | [3][4] |

| Reported Activities | Radical scavenging, antioxidant, anti-proliferative against various cancer cell lines (leukemia, colon, skin, breast).[2][3] Inhibition of enzymes associated with cancer promotion, including cyclooxygenase-2 (COX-2) and lipoxygenase-5 (LOX-5).[2][3] |

Application Notes: Formulation Strategies for In Vivo Studies

The low aqueous solubility of this compound necessitates formulation approaches that can enhance its dissolution and absorption. The choice of formulation will depend on the intended route of administration (e.g., oral, intraperitoneal, intravenous) and the specific goals of the in vivo study.

Co-Solvent Systems

For many poorly water-soluble compounds, a mixture of solvents is used to achieve a clear solution suitable for injection or oral gavage. A common approach involves a multi-component system.

-

Dimethyl sulfoxide (DMSO): A powerful solvent for many organic compounds. However, its concentration should be minimized due to potential toxicity.

-

Polyethylene Glycol (PEG): PEG300 or PEG400 are frequently used as co-solvents to improve the solubility of hydrophobic drugs.

-

Surfactants (e.g., Tween 80): These are used to increase the stability of the formulation and prevent precipitation of the compound upon dilution in aqueous physiological fluids.

-

Aqueous Vehicle: Saline or phosphate-buffered saline (PBS) is typically used as the final diluent.

Nanoformulations

To overcome the limitations of simple co-solvent systems, particularly for long-term studies or to improve bioavailability, nano-based delivery systems can be employed. These systems encapsulate the flavonoid, protecting it from rapid metabolism and enhancing its absorption.[9]

-

Flavanosomes: These are formulations where flavonoids are complexed with phospholipids, which can improve entrapment and loading efficiency.[10]

-

Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to encapsulate flavonoids, allowing for controlled release and potentially targeted delivery.[9]

Experimental Protocols

The following protocols provide a starting point for the formulation of this compound for preclinical in vivo research. Optimization may be required based on the specific dose and animal model.

Protocol 1: Preparation of this compound Formulation for Parenteral or Oral Administration using a Co-Solvent System

This protocol is adapted from standard methods for formulating poorly soluble compounds for animal studies.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

PEG300, sterile, injectable grade

-

Tween 80, sterile, injectable grade

-

Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), sterile

Procedure:

-

Calculate Required Quantities: Determine the total volume of formulation needed based on the number of animals, dose per animal (e.g., in mg/kg), animal weight (e.g., in kg), and dosing volume (e.g., in mL/kg).

-

Example: For a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 µL (5 mL/kg), the required concentration is 2 mg/mL.

-

-

Prepare Mother Liquor: Weigh the required amount of this compound powder and dissolve it in the minimum necessary volume of DMSO to create a concentrated mother liquor. For instance, to achieve a final concentration of 2 mg/mL in a formulation with 5% DMSO, a mother liquor of 40 mg/mL in DMSO can be prepared.[1]

-

Add Co-solvents: To the DMSO mother liquor, add the required volume of PEG300. Mix thoroughly until the solution is clear.

-

Add Surfactant: Add the required volume of Tween 80 and mix again until the solution is clear and homogenous.

-

Final Dilution: Slowly add the saline or PBS to the mixture while vortexing or stirring to reach the final volume. Ensure the final solution remains clear.

-

Sterilization: If required for the administration route (e.g., intravenous), filter the final solution through a 0.22 µm syringe filter.

Example Formulation Compositions:

The following table provides example compositions that can be used as a starting point for formulation development.

| Component | Formulation A (for IP/IV/Oral) | Formulation B (for Oral Gavage) |

| DMSO | 5% | 10% |

| PEG300 | 30% | 40% |

| Tween 80 | 5% | 5% |

| Saline/PBS | 60% | 45% |

| Total | 100% | 100% |

Table based on a common vehicle formulation suggested by a commercial supplier.[1]

In Vivo Study Design Considerations

When planning in vivo studies, several factors must be considered. The table below summarizes parameters from studies on related compounds or plant extracts containing flavonoids.

| Parameter | Example Study 1: Ocimum sanctum Extract | Example Study 2: Curcumin Analog (1G) |

| Compound(s) | Flavonoid-rich herbal extract | Curcumin derivative |

| Animal Model | Immunocompromised Mice | Rats |

| Administration Route | Oral | Intravenous (IV) & Intraperitoneal (IP) |

| Dosage | 200 and 400 mg/kg | 5 mg/kg (IV), 10 mg/kg (IP) |

| Bioavailability (F) | Not reported | 62.58% (IP) |

| Reference | [11] | [12] |

Visualization of Pathways and Workflows

Potential Signaling Pathway of this compound

This compound has been reported to inhibit COX-2 and LOX-5, enzymes that are crucial in inflammatory and cancer progression pathways.[2][3] The diagram below illustrates a potential mechanism of action based on these findings.

Experimental Workflow for In Vivo Formulation and Testing

The following diagram outlines the logical steps for developing and testing an this compound formulation for in vivo research.

References

- 1. This compound | Antifection | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a Potential Inhibitor of Cancer Cell Proliferation: An In Silico and In Vitro Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound | C17H14O7 | CID 630253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Optimization, formulation, and characterization of multiflavonoids-loaded flavanosome by bulk or sequential technique - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticandidal Effects of Ocimum basilicum and Ocimum sanctum: Unveiling in vitro and in vivo Efficacy against Systemic Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination and pharmacokinetic study of isothiouronium-modified pyrimidine-substituted curcumin analog (1G), a novel antitumor agent, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Isothymusin in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothymusin is a dimethoxy, trihydroxy flavone found in plants such as Ocimum sanctum and Limnophilla geoffrayi.[1][2] Emerging research has highlighted its potential as an anti-proliferative and antioxidant agent, showing inhibitory effects on enzymes associated with cancer promotion, including cyclooxygenase-2 (COX-2) and lipoxygenase-5 (LOX-5).[1][3] As interest in this compound's therapeutic potential grows, robust and reliable analytical methods for its quantification in biological matrices (e.g., plasma, serum, tissue homogenates) are crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies.

While specific, validated protocols for this compound are not widely published, this document provides detailed application notes and proposed starting protocols for its quantification using common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, the principles for developing a competitive immunoassay are discussed. These protocols are based on established methods for the analysis of flavonoids and other small molecules in biological samples and should be subject to full in-house validation.[4][5][6]

Quantification of this compound by Reverse-Phase HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely accessible and robust technique for quantifying small molecules.[5][6] The method relies on the chromatographic separation of the analyte from matrix components, followed by detection based on its UV absorbance.

Experimental Protocol: HPLC-UV

1.1. Sample Preparation: Protein Precipitation

This protocol is a starting point for plasma or serum samples.

-

Thaw frozen biological samples on ice.

-

Pipette 100 µL of the sample (or standard/quality control) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., another flavonoid not present in the sample, such as hesperetin).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

1.2. Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 50:50, v/v). The exact ratio should be optimized.[6]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

UV Detection Wavelength: Approximately 270 nm and 340 nm (typical for flavones, requires empirical determination by scanning a pure standard).

1.3. Data Presentation: Example Method Validation Data

The following tables summarize the expected performance characteristics of a validated HPLC-UV method.

Table 1: HPLC-UV Method Linearity and Range (Example Data)

| Parameter | Result |

|---|---|

| Analyte | This compound |

| Calibration Range | 10 - 2000 ng/mL |

| Regression Model | Linear, 1/x weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: HPLC-UV Precision and Accuracy (Example Data)

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| LLOQ | 10 | < 15% | 85 - 115% | < 15% | 85 - 115% |

| Low QC | 30 | < 10% | 90 - 110% | < 10% | 90 - 110% |

| Mid QC | 300 | < 10% | 90 - 110% | < 10% | 90 - 110% |

| High QC | 1500 | < 10% | 90 - 110% | < 10% | 90 - 110% |

Quantification of this compound by LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry offers superior sensitivity and specificity compared to HPLC-UV, making it the gold standard for bioanalysis.[4][7][8] The method uses mass-to-charge ratio for detection, minimizing interference from the biological matrix.

Experimental Protocol: LC-MS/MS

2.1. Sample Preparation

The same protein precipitation protocol as described for HPLC-UV (Section 1.1) can be used as a starting point. Due to the high sensitivity of LC-MS/MS, a smaller sample volume (e.g., 50 µL) may be sufficient.

2.2. Instrumentation and Conditions

-

LC System: A UPLC or HPLC system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Program (Example):

-

0.0 min: 20% B

-

3.0 min: 95% B

-

4.0 min: 95% B

-

4.1 min: 20% B

-

5.0 min: 20% B

-

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Hypothetical MRM transitions for this compound would need to be determined by infusing a pure standard.

2.3. Data Presentation: Example Method Validation Data

Table 3: LC-MS/MS Method Linearity and Sensitivity (Example Data)

| Parameter | Result |

|---|---|

| Analyte | This compound |

| Calibration Range | 0.5 - 500 ng/mL |

| LLOQ | 0.5 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

Table 4: LC-MS/MS Recovery and Matrix Effect (Example Data)

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| Low QC | 1.5 | 85 - 95% | 90 - 110% |

| High QC | 400 | 88 - 98% | 92 - 108% |

Immunoassay for this compound Quantification

An immunoassay, such as a competitive ELISA, could be developed for high-throughput screening. This requires a specific anti-Isothymusin antibody, which is not currently commercially available. The development process involves synthesizing an this compound-carrier protein conjugate for immunization and plate coating.

Principle of Competitive ELISA

-

A microtiter plate is coated with an this compound-protein conjugate.

-

The biological sample (containing unknown this compound) is added to the wells along with a fixed amount of a specific primary antibody against this compound.

-

This compound in the sample competes with the plate-bound this compound for binding to the antibody.

-

After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate is added, and the resulting signal is measured. The signal is inversely proportional to the concentration of this compound in the sample.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for this compound quantification in biological samples.

Hypothetical Signaling Pathway

Caption: Potential mechanism of this compound via enzyme inhibition.

References

- 1. This compound, a Potential Inhibitor of Cancer Cell Proliferation: An In Silico and In Vitro Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]

- 5. medwinpublishers.com [medwinpublishers.com]

- 6. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Isothymusin and Flavonoid Stability in Experimental Assays

A Note on Isothymusin: Initial research indicates that this compound is a flavone, a class of naturally occurring small molecules with a specific ring structure.[1][2][3][4] The concept of degradation products causing experimental interference is a significant concern for researchers working with various types of molecules, including flavonoids. This guide provides information on the potential degradation of flavonoids like this compound and how to troubleshoot potential interference in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for flavonoids like this compound?

A1: Flavonoids can degrade under various conditions, including exposure to light, heat, oxygen, and changes in pH.[5] The most common degradation pathways involve:

-

Oxidation: The polyhydroxy structure of many flavonoids makes them susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions.

-

Hydrolysis: Glycosidic bonds in flavonoid glycosides can be hydrolyzed under acidic or enzymatic conditions, releasing the aglycone and sugar moieties.

-

Ring Fission: The heterocyclic C-ring of the flavonoid structure can be opened, leading to the formation of smaller phenolic compounds like phenolic acids and aldehydes.[5][6]

Q2: How can I prevent the degradation of this compound during storage and experiments?

A2: To minimize degradation, this compound and other flavonoids should be stored as a dry powder in a cool, dark, and dry place. For solutions, it is advisable to:

-

Use freshly prepared solutions.

-

Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

-

Use buffers at a pH where the compound is most stable, if known.

Q3: What types of experimental interference can be caused by this compound degradation products?

A3: Degradation products of flavonoids can potentially interfere with various assays:

-

Chromatographic Assays (e.g., HPLC): Degradation products can appear as extra peaks in the chromatogram, potentially co-eluting with the parent compound or other analytes, leading to inaccurate quantification.

-

Spectroscopic Assays: Degradation products may have different absorption or fluorescence spectra, which can interfere with UV-Vis or fluorescence-based quantification.

-

Cell-Based Assays: Degradation products may have their own biological activity (or toxicity), which could lead to misleading results regarding the activity of the parent compound.

-

Enzyme Assays: Both the parent flavonoid and its degradation products might inhibit or activate the enzyme being studied, leading to complex results.

Q4: How can I detect the presence of degradation products in my this compound sample?

A4: Several analytical techniques can be used to detect and identify degradation products:

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products. Comparing chromatograms of fresh and aged samples can reveal the presence of new peaks.[7][8]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the molecular weights of the degradation products, providing clues to their structures.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information for the definitive identification of degradation products.[9]

Troubleshooting Guides

Issue 1: Unexpected peaks in my HPLC chromatogram for this compound.

-

Question: I am running an HPLC analysis of this compound, and I see multiple peaks besides the main one. What could be the cause?

-

Answer: This could be due to impurities in the initial sample or degradation of this compound.

-

Troubleshooting Steps:

-

Analyze a freshly prepared sample from a new batch of this compound powder to see if the extra peaks are still present.

-

If the extra peaks are absent in the fresh sample, it is likely that your previous sample has degraded. Review your storage and handling procedures.

-

If the extra peaks are present in the fresh sample, they may be impurities from the synthesis or extraction process.

-

To confirm degradation, you can perform a forced degradation study by exposing a sample to stress conditions (e.g., heat, acid, base, oxidizing agent) and monitoring the appearance and growth of the extra peaks over time.

-

-

Issue 2: My cell-based assay results with this compound are not reproducible.

-

Question: I am testing the anti-proliferative effects of this compound on cancer cells, but my results vary significantly between experiments. Why might this be happening?

-

Answer: Inconsistent results in cell-based assays can be due to the degradation of this compound in the cell culture medium.

-

Troubleshooting Steps:

-

Assess Stability in Media: Incubate this compound in your cell culture medium at 37°C for the duration of your experiment. At different time points (e.g., 0, 4, 8, 24 hours), take an aliquot of the medium and analyze it by HPLC to determine the remaining concentration of this compound and the presence of any degradation products.

-

Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before adding it to your cells.

-

Consider the Biological Activity of Degradants: If significant degradation occurs, be aware that the observed biological effect could be a combination of the effects of this compound and its degradation products.

-

-

Data Presentation

Table 1: Potential Degradation Products of a Hypothetical Flavonoid and Their Impact on Assays

| Degradation Product | Potential Formation Condition | Possible Interference in Assays |

| Phenolic Acids | Hydrolysis, Oxidation | May exhibit antioxidant activity, potentially interfering with assays measuring oxidative stress. Can have different retention times in HPLC. |

| Chalcones | Ring fission | May have a different UV-Vis absorption maximum, affecting spectrophotometric quantification. |

| Quinones | Oxidation | Can be highly reactive and may covalently modify proteins, affecting enzyme activity or cell viability. |

| Smaller Phenolic Compounds | Extensive degradation | May have altered biological activity, leading to confounding results in cell-based assays. |

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

-

Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

-

Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a suitable HPLC-UV method. Compare the chromatograms to a control sample (stock solution stored at 4°C).

-

For identification of major degradation products, collect the corresponding fractions and analyze by LC-MS.

-

Protocol 2: Stability Assessment of this compound in Cell Culture Medium

-

Preparation: Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.

-

Incubation: Incubate the solution at 37°C in a CO2 incubator.

-

Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot of the solution.

-

Sample Preparation: Precipitate proteins from the medium by adding three volumes of ice-cold acetonitrile. Centrifuge at high speed to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by HPLC to quantify the remaining concentration of this compound.

Mandatory Visualization

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. PubChemLite - this compound (C17H14O7) [pubchemlite.lcsb.uni.lu]

- 4. Showing Compound this compound (FDB016710) - FooDB [foodb.ca]

- 5. researchgate.net [researchgate.net]

- 6. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]

- 8. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]

- 9. azolifesciences.com [azolifesciences.com]

- 10. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Analysis of Isothymusin and Cirsimaritin for Researchers and Drug Development Professionals